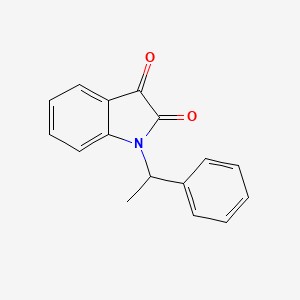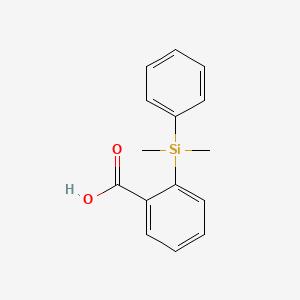
4-(Trimethylsilyl)benzhydrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethylsilyl)benzhydrol is an organic compound with the molecular formula C16H20OSi. It is a derivative of benzhydrol, where a trimethylsilyl group is attached to the benzene ring. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Métodos De Preparación
4-(Trimethylsilyl)benzhydrol can be synthesized through the direct coupling of benzhydryl alcohols with organotrimethylsilanes. This transformation occurs in the presence of a substoichiometric amount of an inexpensive, commercially available aqueous tetrafluoroboric acid catalyst. The reaction conditions demonstrate good functional group tolerance to both electron-donating and electron-withdrawing substituents, and do not require the exclusion of air and moisture . Industrial production methods typically involve similar synthetic routes, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
4-(Trimethylsilyl)benzhydrol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to benzhydrol or other reduced forms.
Common reagents and conditions used in these reactions include Lewis acids such as Fe(OTf)3, FeBr2, Cu(OTf)2, and FeCl3 . Major products formed from these reactions are often functionalized diarylmethyl products, which are common structural motifs in pharmaceuticals .
Aplicaciones Científicas De Investigación
4-(Trimethylsilyl)benzhydrol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(Trimethylsilyl)benzhydrol exerts its effects involves the formation of stable intermediates and complexes with various reagents. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways involved include interactions with Lewis acids and bases, leading to the formation of new chemical bonds and functional groups .
Comparación Con Compuestos Similares
4-(Trimethylsilyl)benzhydrol can be compared with other similar compounds, such as:
- 4-(Trifluoromethyl)benzhydrol
- 4-(Trimethylsilyl)phenylbenzhydrol
- 4-(Trimethylsilyl)phenol
- 3,4-Dichloro-4’-(trifluoromethyl)benzhydrol
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its trimethylsilyl group, which imparts specific steric and electronic properties that influence its chemical behavior and applications .
Propiedades
Número CAS |
17964-15-7 |
|---|---|
Fórmula molecular |
C16H20OSi |
Peso molecular |
256.41 g/mol |
Nombre IUPAC |
phenyl-(4-trimethylsilylphenyl)methanol |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)15-11-9-14(10-12-15)16(17)13-7-5-4-6-8-13/h4-12,16-17H,1-3H3 |
Clave InChI |
YEOIHYBPKNQOKV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




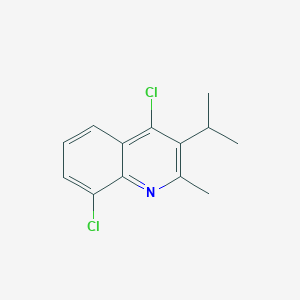
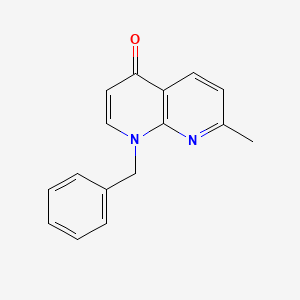
![4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11862058.png)
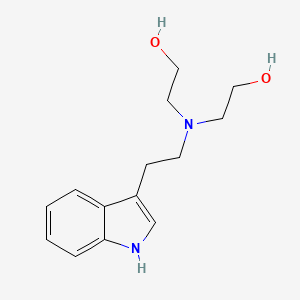
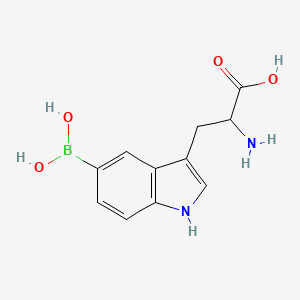


![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)

